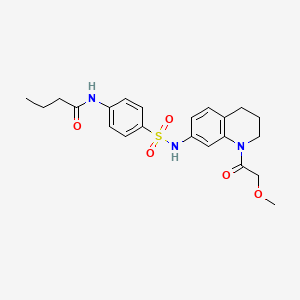

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

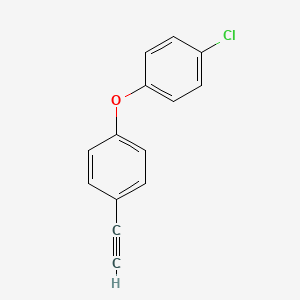

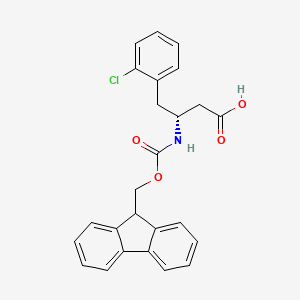

The compound is a derivative of butanoic acid, which is a four-carbon fatty acid. It has an amine group that is carbonylated with a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a common protecting group used in peptide synthesis. The compound also has a 2-chlorophenyl group attached to the fourth carbon of the butanoic acid .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the Fmoc group. The Fmoc group is a large, aromatic group that would likely contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the Fmoc and 2-chlorophenyl groups. For example, the compound would likely be relatively non-polar due to the presence of these large, aromatic groups .Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis Enhancement

The research introduces Xanthenylamide (XAL) handles, a method for solid-phase peptide synthesis, highlighting the use of [(9-Fluorenylmethyloxycarbonyl)amino]xanthen-2(or 3)-yl]oxy]alkanoic acid (XAL) handles. These handles enable the synthesis of C-terminal peptide amides under mild conditions, offering high yields and purities. This method is notably beneficial for acid-sensitive peptides and those containing tryptophan, which are prone to alkylation side reactions. XAL supports prove to be especially useful for peptides that require gentle handling due to the sensitivity of their sequences to harsh conditions, showcasing the chemical's role in facilitating complex peptide synthesis while minimizing side reactions and degradation (Han et al., 1996).

Nanotechnology: Surfactant for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the target molecule, have been applied as surfactants for carbon nanotubes (CNTs). This research demonstrates their role in creating enzymatically activated CNT surfactants that facilitate homogeneous aqueous nanotube dispersions. The study highlights the potential of these compounds in nanotechnology, particularly for the dispersion of carbon nanotubes in aqueous environments, which is crucial for their application in various fields, including electronics, medicine, and materials science (Cousins et al., 2009).

Fluorescence Probes for Reactive Oxygen Species Detection

The development of novel fluorescence probes, HPF and APF, designed for the selective detection of highly reactive oxygen species (hROS), such as hydroxyl radical and peroxidase intermediates, underscores another application. These probes are based on rhodamine and fluorescein chromophores, which are chemically akin to the compound . Their ability to distinguish specific reactive species with minimal interference showcases the compound's potential utility in biological and chemical studies to understand oxidative stress and its impacts on cellular processes (Setsukinai et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3R)-4-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGMPAHEDKUNFP-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)

![3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2651532.png)

![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)

![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide](/img/structure/B2651543.png)

![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)